N-[(4-butylphenyl)carbamothioyl]-4-propoxybenzamide
Overview
Description
N-[(4-butylphenyl)carbamothioyl]-4-propoxybenzamide is a chemical compound with a complex structure that includes aromatic rings, a carbamothioyl group, and a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-butylphenyl)carbamothioyl]-4-propoxybenzamide typically involves the reaction of 4-butylphenyl isothiocyanate with 4-propoxybenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would include precise control of reaction parameters such as temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve high product purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-butylphenyl)carbamothioyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbamothioyl group to a thiol or amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols, amines
Substitution Products: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-[(4-butylphenyl)carbamothioyl]-4-propoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-butylphenyl)carbamothioyl]-4-propoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(4-butylphenyl)carbamothioyl]-4-propoxybenzamide can be compared with other similar compounds, such as:
- N-[(4-butylphenyl)carbamothioyl]-2-methoxybenzamide
- N-[(4-butylphenyl)carbamothioyl]-4-methylbenzamide
- N-{[(4-butylphenyl)amino]carbonothioyl}-2-chloro-5-iodobenzamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and potential applications
Properties
IUPAC Name |
N-[(4-butylphenyl)carbamothioyl]-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-3-5-6-16-7-11-18(12-8-16)22-21(26)23-20(24)17-9-13-19(14-10-17)25-15-4-2/h7-14H,3-6,15H2,1-2H3,(H2,22,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKLDBMEKFUDMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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